molecular formula C18H10N2O4 B11651449 2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11651449
M. Wt: 318.3 g/mol
InChI Key: FDMDCRJQXLQHAL-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in organic and medicinal chemistry due to their diverse biological activities and structural complexity . This compound, in particular, is characterized by the presence of a nitrophenyl group attached to the isoquinoline core, which can influence its chemical reactivity and biological properties.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the isoquinoline core.

Common Reagents and Conditions

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The isoquinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activities. Its structural complexity and ability to undergo various chemical reactions make it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C18H10N2O4

Molecular Weight

318.3 g/mol

IUPAC Name

2-(3-nitrophenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H10N2O4/c21-17-14-8-1-4-11-5-2-9-15(16(11)14)18(22)19(17)12-6-3-7-13(10-12)20(23)24/h1-10H

InChI Key

FDMDCRJQXLQHAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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